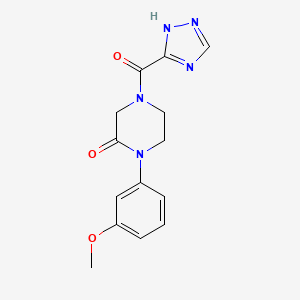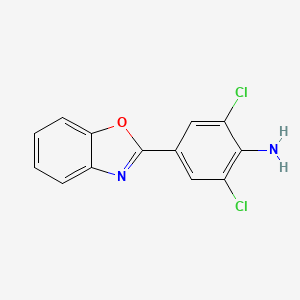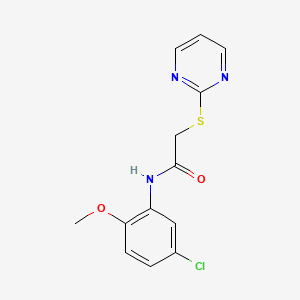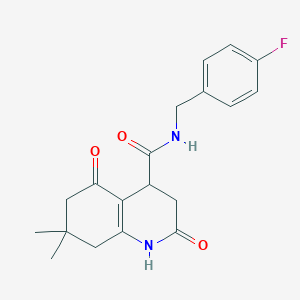![molecular formula C19H24FN5O B5547975 6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)
6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" involves complex chemical reactions that can affect their potency and selectivity towards biological receptors. Arylalkyl substituents, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, have been explored for their contributions to the binding affinity at D(2)-like receptors, indicating the composite structure's role in selectivity and potency (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" and similar compounds is crucial in determining their pharmacological profile. The presence of a piperazine ring, as found in many therapeutic drugs, facilitates slight modifications to the substitution pattern on the nucleus, significantly impacting the medicinal potential of the resulting molecules (Rathi et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with arylpiperazine derivatives, such as "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine," often include N-dealkylation, a common metabolic pathway for drugs used to treat depression, psychosis, or anxiety. These processes significantly influence their pharmacological effects and distribution within tissues (Caccia, 2007).
Physical Properties Analysis
The physical properties of compounds like "6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine" are intricately linked to their molecular structure. The incorporation of fluorine atoms often improves these properties, enhancing the stability of formed carbanions and improving hydrophobic effects, which are beneficial for biological activities (Bakhotmah & Al-Otaibi, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for the biological efficacy of compounds. For example, the monofluoromethylation process is a strategic modification employed in medicinal chemistry to alter the properties of molecules, impacting their pharmacokinetic and pharmacodynamic factors significantly (Moskalik, 2023).
Wissenschaftliche Forschungsanwendungen
Imaging and Dopamine Receptor Studies
Compounds with similar structures have been synthesized for imaging purposes and to study dopamine receptors. For example, a study by Eskola et al. (2002) focused on synthesizing a candidate for imaging dopamine D4 receptors, involving electrophilic fluorination for high specific radioactivity. This suggests potential applications of the compound for neuroimaging and the exploration of dopamine-related pathways in the brain (Eskola et al., 2002).
Antipsychotic and Antidepressant Research
The compound's structure is reminiscent of molecules studied for their antipsychotic and antidepressant effects. Perregaard et al. (1992) synthesized a series of compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting a potential for the compound to act on similar pathways, possibly offering therapeutic avenues in psychiatric disorder treatment (Perregaard et al., 1992).
Gastrointestinal Motility Research
Westaway et al. (2009) described the discovery of a novel small molecule motilin receptor agonist, indicating applications in gastrointestinal motility research. This highlights the compound's potential role in studying and potentially treating motility disorders (Westaway et al., 2009).
Antibacterial Agent Development
Research by Solankee and Patel (2004) on synthesizing compounds for antibacterial activity suggests the chemical compound's structure could be useful in developing new antibacterial agents, particularly against resistant bacterial strains (Solankee & Patel, 2004).
Analgesic and Anti-inflammatory Research
The structural similarity to compounds evaluated for analgesic and anti-inflammatory properties, as shown by Savelon et al. (1998), suggests potential research applications in developing new pain management solutions (Savelon et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-14-21-17(23(2)3)13-18(22-14)24-8-10-25(11-9-24)19(26)12-15-4-6-16(20)7-5-15/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAHHWKAYNWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)
![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)


![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)




![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)